molecular formula C11H17ClN2O2 B7804694 1-n-Cbz-propane-1,2-diamine hcl

1-n-Cbz-propane-1,2-diamine hcl

Cat. No.: B7804694
M. Wt: 244.72 g/mol
InChI Key: WPMPQSQLDKMQRB-UHFFFAOYSA-N
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Description

1-n-Cbz-propane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-n-Cbz-propane-1,2-diamine hydrochloride can be synthesized through a multi-step process involving the protection of amine groups and subsequent reactions to introduce the desired functional groups. One common method involves the reaction of propane-1,2-diamine with benzyl chloroformate (Cbz-Cl) to form the Cbz-protected intermediate. This intermediate is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of 1-n-Cbz-propane-1,2-diamine hydrochloride typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-n-Cbz-propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce primary amines .

Scientific Research Applications

1-n-Cbz-propane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-n-Cbz-propane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its reactivity is influenced by the presence of the Cbz protecting group, which can be selectively removed under specific conditions to reveal the free amine groups .

Comparison with Similar Compounds

Uniqueness: 1-n-Cbz-propane-1,2-diamine hydrochloride is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its ability to undergo selective reactions while maintaining the integrity of the Cbz protecting group sets it apart from other similar compounds .

Properties

IUPAC Name

benzyl N-(2-aminopropyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPQSQLDKMQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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